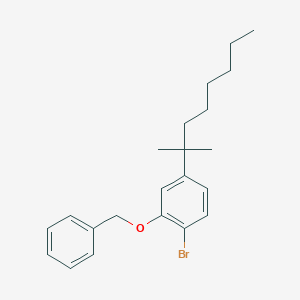

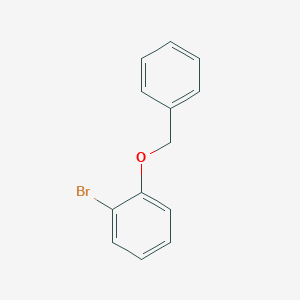

1-(Benzyloxy)-2-bromobenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as bromination, benzyl protection, and halogen exchange . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, secondary benzyloxy alcohol derivatives can react with silyl ketene acetals or electron-rich arenes to form β-branched esters or 1,1-diaryl ethanes .Wissenschaftliche Forschungsanwendungen

Synthese von neuartigen Chalkonderivaten

1-(Benzyloxy)-2-bromobenzol kann bei der Synthese von neuartigen Chalkonderivaten verwendet werden . Diese Derivate haben breite Anwendungen in der pharmazeutischen und medizinischen Chemie . Sie werden durch Kupplung mit aromatisch substituierten Aldehyden synthetisiert .

Antibakterielle Aktivität

Es wurde festgestellt, dass die aus this compound synthetisierten Chalkonderivate eine antimikrobielle Aktivität aufweisen . Sie wurden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht .

Antioxidative Aktivität

Neben ihren antimikrobiellen Eigenschaften zeigen diese Chalkonderivate auch antioxidative Aktivität . Ihre in-vitro-antioxidative Aktivität wurde durch das Diphenylpicrylhydrazin (DPPH)-Modell bewertet .

Synthese von Acetylpyrazolinen, Aminpyrimidinen und Cyanopyridinen

Aus this compound synthetisierte Chalkonderivate können mit Hydrazinhydrat, Guanidinhydrochlorid bzw. Malonsäuredinitril weiterbehandelt werden, um Acetylpyrazoline, Aminpyrimidine bzw. Cyanopyridine zu erhalten .

Verwendung in der Chromatographie oder Massenspektrometrie

This compound kann in der Chromatographie oder in Massenspektrometrieanwendungen verwendet werden

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-(Benzyloxy)-2-bromobenzene are not available, research into similar compounds often focuses on their potential therapeutic applications . For example, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .

Eigenschaften

IUPAC Name |

1-bromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340128 | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31575-75-4 | |

| Record name | 1-Benzyloxy-2-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

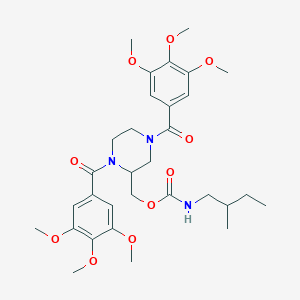

![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

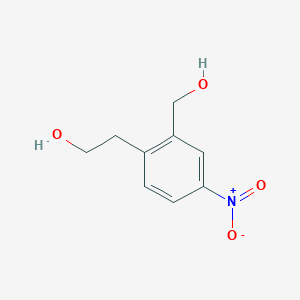

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)